6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
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Overview
Description
6-Azaspiro[34]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester typically involves the formation of the spirocyclic ring system followed by esterification. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octane-6,8-dicarboxylic acid, 6-(phenylmethyl) ester: Another spirocyclic compound with similar structural features but different functional groups.
2-Oxa-6-azaspiro[3.4]octane: Contains an oxygen atom in the spiro ring, offering different reactivity and applications.
7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester: A related compound with an amino group, used in drug discovery.
Uniqueness
6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H20NO4- |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
QLUYLNWFJLLXOV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)[O-] |
Origin of Product |
United States |
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